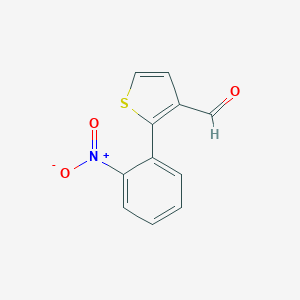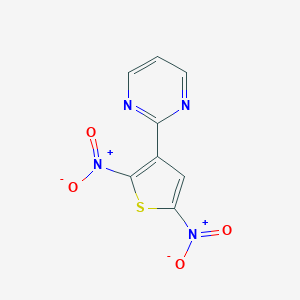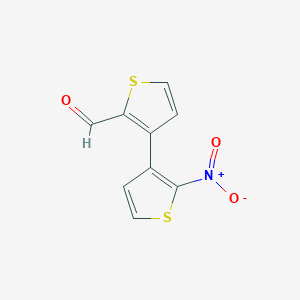
2-(2-Nitrophenyl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a nitrophenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde typically involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-{2-Nitrophenyl}-3-thiophenecarboxylic acid.
Reduction: 2-{2-Aminophenyl}-3-thiophenecarbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Nitrophenyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Does not contain the thiophene ring, limiting its applications in thiophene-based chemistry.
3-{2-Nitrophenyl}-2-thiophenecarbaldehyde: A positional isomer with different reactivity and properties
Uniqueness
2-(2-Nitrophenyl)thiophene-3-carbaldehyde is unique due to the presence of both the nitrophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C11H7NO3S |
|---|---|
Molecular Weight |
233.24g/mol |
IUPAC Name |
2-(2-nitrophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-16-11(8)9-3-1-2-4-10(9)12(14)15/h1-7H |
InChI Key |
TUJKPYKOYHDHMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Bis[2,4-dibromothiophene]](/img/structure/B428657.png)
![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)

![Thieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B428663.png)


![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)


![4,6-dimethyl-1H,3H-thieno[3,4-c]thiophene 2-oxide](/img/structure/B428673.png)


![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)
